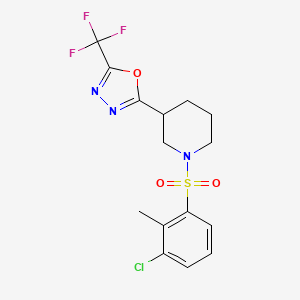

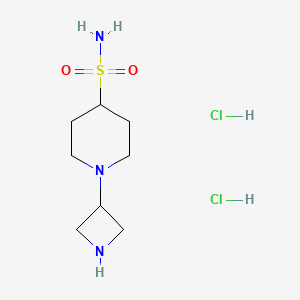

2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, which is a class of compounds known for their biological activities. These compounds have been extensively studied due to their potential applications in medicinal chemistry, particularly as antibacterial agents and drug candidates for the treatment of diseases such as Alzheimer's .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from organic acids or esters, which are converted into hydrazides and subsequently into 1,3,4-oxadiazole moieties. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the conversion of organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, which were finally reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the target compounds . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed through various spectroscopic techniques, including single-crystal X-ray diffraction studies. For example, compounds with a piperazine ring attached to the 1,3,4-oxadiazole moiety have been found to adopt a chair conformation, and their crystal structures have been determined to be in the monoclinic crystal system . The molecular Hirshfeld surface analysis of these compounds reveals the nature of intermolecular contacts, with H…H interactions having a major contribution to the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be explored through computational density functional theory (DFT) calculations, which help identify reactive sites for electrophilic and nucleophilic attacks. These studies provide insights into the potential chemical reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their biological activities. For instance, certain sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight, with one compound demonstrating better activity than commercial agents . These compounds can also stimulate the increase in plant enzyme activities, improve chlorophyll content, and reduce malondialdehyde content, which are indicative of their potential as plant protectants . Additionally, the synthesized compounds have been screened for their antibacterial properties against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity . In the context of Alzheimer's disease, synthesized 1,3,4-oxadiazole derivatives have been evaluated for enzyme inhibition activity against acetylcholinesterase, an important target in the treatment of the disease .

科学的研究の応用

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are notable for their wide-ranging bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. These compounds exhibit effective binding with various enzymes and receptors in biological systems, facilitating a broad spectrum of therapeutic applications. Their structural feature, a five-membered aromatic ring with pyridine-type nitrogen atoms, enables diverse weak interactions critical for their bioactivity. This has driven research towards developing 1,3,4-oxadiazole-based compounds for treating various ailments, indicating their significant development value (Verma et al., 2019).

Synthetic Approaches and Applications

The synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have revealed their potential as biologically active units in numerous compounds. Their favorable physical, chemical, and pharmacokinetic properties enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. Recent studies emphasize the importance of oxadiazoles in organic synthesis, medicinal chemistry, and pharmacology, showcasing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This highlights the ongoing research efforts in creating new active compounds containing oxadiazole rings, underscoring their importance in drug discovery (Wang et al., 2022).

Metal-Ion Sensing and Material Science Applications

Beyond pharmacological interests, 1,3,4-oxadiazole scaffolds have found applications in material science, particularly in developing chemosensors for metal ions. The synthesis strategies for these derivatives highlight their potential as building blocks for fluorescent frameworks used in sensing applications. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and coordination sites for metal ions position them as prominent candidates for developing selective metal-ion sensors (Sharma et al., 2022).

特性

IUPAC Name |

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClF3N3O3S/c1-9-11(16)5-2-6-12(9)26(23,24)22-7-3-4-10(8-22)13-20-21-14(25-13)15(17,18)19/h2,5-6,10H,3-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMYHQXWPMXSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)

![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)

![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)

![3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2502091.png)

![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)